molecular formula C11H16Si B13813618 Silane, trimethyl(1-phenylethenyl)- CAS No. 1923-01-9

Silane, trimethyl(1-phenylethenyl)-

Cat. No.: B13813618
CAS No.: 1923-01-9
M. Wt: 176.33 g/mol
InChI Key: WNAGIMQWCVOKKX-UHFFFAOYSA-N
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Description

Silane, trimethyl(1-phenylethenyl)-, also known by its chemical formula C11H16Si , is an organosilicon compound. It is characterized by the presence of a silicon atom bonded to three methyl groups and a 1-phenylethenyl group. This compound is notable for its applications in organic synthesis and materials science due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of silane, trimethyl(1-phenylethenyl)- typically involves the reaction of trimethylsilyl chloride with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Silane, trimethyl(1-phenylethenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used .

Scientific Research Applications

Silane, trimethyl(1-phenylethenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which silane, trimethyl(1-phenylethenyl)- exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, facilitating the formation of stable compounds. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .

Comparison with Similar Compounds

    Silane, trimethyl(phenylethynyl)-: This compound has a similar structure but with an ethynyl group instead of an ethenyl group.

    Trimethylsilylacetylene: Another similar compound with an acetylene group.

Uniqueness: Silane, trimethyl(1-phenylethenyl)- is unique due to its specific ethenyl group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in certain synthetic applications where other compounds may not perform as well .

Properties

CAS No.

1923-01-9

Molecular Formula

C11H16Si

Molecular Weight

176.33 g/mol

IUPAC Name

trimethyl(1-phenylethenyl)silane

InChI

InChI=1S/C11H16Si/c1-10(12(2,3)4)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3

InChI Key

WNAGIMQWCVOKKX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=C)C1=CC=CC=C1

Origin of Product

United States

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